Fluorine-18 altanserin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

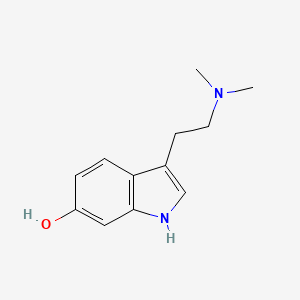

[18F]altanserin is a radiolabeled compound used primarily in positron emission tomography (PET) imaging to study the serotonin 2A (5-HT2A) receptors in the brain. It is a derivative of altanserin, which binds selectively to these receptors. The fluorine-18 isotope is used due to its favorable properties for PET imaging, including its relatively short half-life and positron emission capabilities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of [18F]altanserin typically involves the nucleophilic substitution of a nitro group in the precursor compound with fluorine-18. This reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at high temperatures (around 150°C). The overall radiochemical yield is approximately 23-25% after 75 minutes .

Industrial Production Methods

Industrial production of [18F]altanserin involves automated synthesis modules to ensure reproducibility and safety. These modules perform the synthesis in a controlled environment, often using a microwave oven for heating and solid-phase extraction for purification. The final product is obtained through high-performance liquid chromatography (HPLC) purification .

化学反応の分析

Types of Reactions

[18F]altanserin primarily undergoes nucleophilic substitution reactions. The key reaction involves the replacement of a nitro group with fluorine-18. This reaction is facilitated by the use of a strong base and high temperatures .

Common Reagents and Conditions

Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

Bases: Potassium carbonate (K2CO3)

Temperature: Approximately 150°C

Purification: High-performance liquid chromatography (HPLC)

Major Products

The major product of the nucleophilic substitution reaction is [18F]altanserin itself. The reaction is highly specific, and the yield of by-products is minimal when conducted under optimal conditions .

科学的研究の応用

[18F]altanserin is widely used in scientific research, particularly in the fields of neuroimaging and psychiatry. Its primary application is in PET imaging to study the distribution and density of 5-HT2A receptors in the brain. This has significant implications for understanding various psychiatric and neurological disorders, including depression, schizophrenia, and Alzheimer’s disease .

In addition to human studies, [18F]altanserin is also used in animal models to investigate the role of serotonin receptors in behavior and neurochemistry. The compound’s ability to provide quantitative data on receptor binding makes it a valuable tool in both preclinical and clinical research .

作用機序

[18F]altanserin exerts its effects by binding selectively to the 5-HT2A receptors in the brain. These receptors are part of the serotonin system, which plays a crucial role in regulating mood, cognition, and perception. By binding to these receptors, [18F]altanserin allows researchers to visualize and quantify their distribution using PET imaging .

The molecular target of [18F]altanserin is the 5-HT2A receptor, and its binding is highly specific. This specificity is essential for accurate imaging and quantification of receptor density in various brain regions .

類似化合物との比較

Similar Compounds

[11C]volinanserin: Another radioligand used for PET imaging of 5-HT2A receptors.

[18F]setoperone: Used for PET imaging of 5-HT2A receptors, similar to [18F]altanserin.

[123I]5-I-R91150: A radioligand used for single-photon emission computed tomography (SPECT) imaging of 5-HT2A receptors.

Uniqueness of [18F]altanserin

[18F]altanserin is unique due to its optimal half-life and high specificity for 5-HT2A receptors, making it a preferred choice for PET imaging studies. Its ability to provide detailed and quantitative data on receptor distribution and density sets it apart from other radioligands .

特性

CAS番号 |

139418-52-3 |

|---|---|

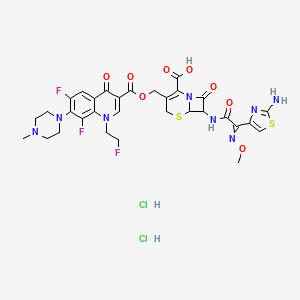

分子式 |

C22H22FN3O2S |

分子量 |

410.5 g/mol |

IUPAC名 |

3-[2-[4-(4-(18F)fluoranylbenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C22H22FN3O2S/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29)/i23-1 |

InChIキー |

SMYALUSCZJXWHG-VNRZBHCFSA-N |

異性体SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)[18F])CCN3C(=O)C4=CC=CC=C4NC3=S |

正規SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B3061643.png)

![(3R,4S,7S,8R,11S,12R)-8-Ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.03,15.04,12.07,11.019,27.021,26]octacosa-1(28),15,17,19,21,23,25-heptaen-8-ol](/img/structure/B3061689.png)

![4-Methoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B3061702.png)

![(r)-4-Ethylamino-3,4-dihydro-2-(2-methoylethyl)-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B3061714.png)

![(1S,2S,3R,4R)-3-[(5-chloro-2-{[(7S)-1-methoxy-7-(morpholin-4-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino}pyrimidin-4-yl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/no-structure.png)

![[3H]iometopane](/img/structure/B3061748.png)